molecular formula C6H12O6 B046586 1,3-Dihydroxyacetone dimer CAS No. 26776-70-5

1,3-Dihydroxyacetone dimer

Cat. No. B046586
CAS RN: 26776-70-5
M. Wt: 180.16 g/mol
InChI Key: KEQUNHIAUQQPAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DHA dimer involves the transformation of DHA under specific conditions that promote dimerization. One method for synthesizing DHA phosphate starts from the DHA dimer, illustrating the compound's role as a versatile intermediate in synthetic chemistry (Charmantray et al., 2004).

Molecular Structure Analysis

DHA dimer exhibits a complex molecular structure characterized by its dimeric forms. Studies have shown that DHA can crystallize in different forms, with the dimeric structure being one of the prevalent forms. These dimers can exist with centrosymmetric structures, indicating a high degree of molecular symmetry and stability (Kobayashi et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving DHA dimer are significant for the synthesis of various organic compounds. The dimer serves as a reactive intermediate in organocatalytic aldol reactions, facilitating the construction of complex carbohydrate structures, mimicking the functionality of aldolase enzymes (Suri et al., 2006).

Physical Properties Analysis

The physical properties of DHA dimer, such as its crystalline forms and stability, have been extensively studied. The dimer's ability to crystallize in multiple forms highlights its versatile physical characteristics, impacting its reactivity and applications in various fields (Kobayashi et al., 1976).

Chemical Properties Analysis

The chemical properties of DHA dimer, including its reactivity and interaction with other compounds, are essential for its application in synthetic chemistry. The compound's dimeric form allows for unique chemical reactions, serving as a critical intermediate in the synthesis of complex molecules (Suri et al., 2006).

Scientific Research Applications

  • High Energy Dense Oxidizers : The 1,3-dihydroxyacetone dimer and its derivatives show potential as high energy dense oxidizers due to their high oxygen content, making them useful in applications requiring high oxygen release rates (Hermann, Klapötke, Krumm, & Stierstorfer, 2017).

  • Cosmetics, Medicines, and Food Products : Metabolic and genetic engineering can enhance 1,3-dihydroxyacetone production in microbial cells, benefiting industries like cosmetics, pharmaceuticals, and food (Sun, Hu, Zheng, & Shen, 2010).

  • Chiral Synthesis : The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one, a derivative of 1,3-dihydroxyacetone, aids in asymmetric mono- or bis-alkylations and auxiliary cleavage to produce diastereomerically pure products (Enders, Voith, & Ince, 2002).

  • Formation of Ketosylamines and Volatile Compounds : Dihydroxyacetone reacts with primary amines to form dimeric ketosylamines, useful in generating volatile compounds like diacetyl and allomaltol (Heyns, Sage, & Paulsen, 1966).

  • Electrochemiluminescence Detection : 1,3-dihydroxyacetone can be detected by electrochemiluminescence, offering a sensitive method for identifying common cosmetic and food additives (Sun, Gao, Qi, Song, Hui, Liu, & Xu, 2018).

  • High-Throughput Screening for Cosmetic Industry : A method for high-throughput screening of 1,3-Dihydroxyacetone-producing bacteria has been developed, aiding in efficient strain isolation for cosmetic industry applications (Hu & Zheng, 2009).

  • Stereochemistry in Solution : The structure of dihydroxyacetone in solution, particularly its dimeric forms, plays a critical role in understanding its chemical behavior (Davis, 1973).

  • Chemical Synthesis and Applications : Various studies have explored the chemical synthesis and applications of 1,3-dihydroxyacetone dimer and its derivatives in producing valuable chemical compounds and structures (Poursharifi et al., 2019); (Kliś & Erhardt, 2000); (Garson, Quintana, & Lasslo, 1969).

  • Molecular Dynamics and Interaction Studies : The study of dihydroxyacetone aerosols reveals interesting dynamics and intermolecular interactions, providing insights into the behavior of such compounds in various phases (Signorell & Luckhaus, 2002).

  • Polycarbonates and Biomedical Applications : Poly(carbonate-acetal)s based on stabilized forms of dihydroxyacetone dimer exhibit high thermal stability and unique properties, making them promising for biomedical applications (Zelikin & Putnam, 2005).

Safety And Hazards

1,3-Dihydroxyacetone dimer causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

2,5-bis(hydroxymethyl)-1,4-dioxane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-5(9)3-12-6(10,2-8)4-11-5/h7-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQUNHIAUQQPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(O1)(CO)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314347
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic, crystalline, white to off-white powder; Sweet, cooling, aroma
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name Dihydroxyacetone dimer
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1700/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1,3-Dihydroxyacetone dimer

CAS RN

26776-70-5, 62147-49-3
Record name Dihydroxyacetone dimer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxane-2,5-dimethanol, 2,5-dihydroxy-, (2R,5S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.906
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 26776-70-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydroxyacetone (dimer)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032222
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
245
Citations
V Waagen, TK Barua, HW Anthonsen, LK Hansen… - Tetrahedron, 1994 - Elsevier
1,3-Dihydroxy-2-propanone (dihydroxyacetone) in aqueous solution is an equilibrium remeniscent of the one in ketoses. When reacted with triethyl orthoformate and ethanol two stable …
Number of citations: 13 www.sciencedirect.com
A Fukutome, H Kawamoto, S Saka - ChemSusChem, 2016 - Wiley Online Library
Levoglucosan, the major intermediate in wood gasification, is decomposed selectively to C 1 /C 2 fragments at 550–600 C. Kinetic analyses suggest that radical chain mechanisms with …
TS Hermann, TM Klapötke, B Krumm… - … für anorganische und …, 2017 - Wiley Online Library
Two highly energetic nitric acid esters were synthesized from the dimer of dihydroxyacetone. 1,3‐Dinitratoacetone (1) and its dimer 2,5‐bis(nitratomethyl‐2,5‐nitrato)‐1,4‐dioxane (2) …
Number of citations: 2 onlinelibrary.wiley.com
D Gardiner - Carbohydrate Research, 1966 - Elsevier
The crystalline, dimeric forms of glycolaldehyde, DL-glyceraldehyde, and 1,3-dihydroxyacetone, converted into their pertrimethylsilyl ethers and then analysed by glc, showed one major …
Number of citations: 44 www.sciencedirect.com
A Owens, JR Lane, M Manley-Harris, AM Jensen… - Food chemistry, 2019 - Elsevier
Monomer formation from dimeric DHA has previously been suggested as the rate-determining step in formation of methylglyoxal, the bioactive component in mānuka honey. This step …
Number of citations: 5 www.sciencedirect.com
SL Widicus, R Braakman, DR Kent Iv… - Journal of Molecular …, 2004 - Elsevier
Recent detection of the 2C sugar glycolaldehyde in the Sgr B2(N-LMH) hot core source as well as the presence of several sugars and other polyhydroxylated species in the Murchison …
Number of citations: 16 www.sciencedirect.com
Y Huang, C Pathirana, Q Ye, V Palaniswamy - Tetrahedron letters, 2015 - Elsevier
The condensation of a chiral primary alkyl amine, (1S,2S)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (1) as a model compound with dl-glyceraldehyde dimer (2), 1,3-dihydroxyacetone …
Number of citations: 4 www.sciencedirect.com
Z Zheng, M Luo, J Yu, J Wang, J Ji - Industrial & engineering …, 2012 - ACS Publications
A novel and efficient conversion process of glycerol to 1,3-dihydroxyacetone (DHA) via indirect oxidation was developed. The idea is to oxidize the middle hydroxyl group of glycerol to a …
Number of citations: 31 pubs.acs.org
Y Kuroda - Bulletin of the Chemical Society of Japan, 1977 - journal.csj.jp
The nuclear magnetic multiple-resonance method developed by Forsén and Hoffman for the study of exchange rates has been applied to the two different types of OH protons of the 1,3-…
Number of citations: 1 www.journal.csj.jp
안병욱, 김병규, 이상국, 박재홍 - 한국고분자학회학술대회연구논문 …, 2006 - cheric.org
We have studied UV curable polyurethane dispersions (UV-PUDs) based on 1, 3-dihydroxyacetone dimer. UV-PUDs have been synthesized by different prepolymer chain length, …
Number of citations: 2 www.cheric.org

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